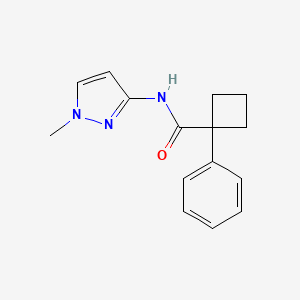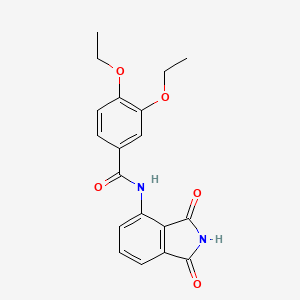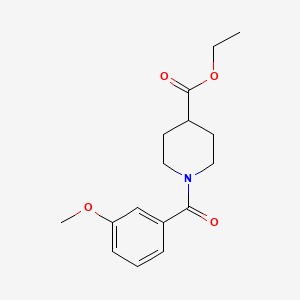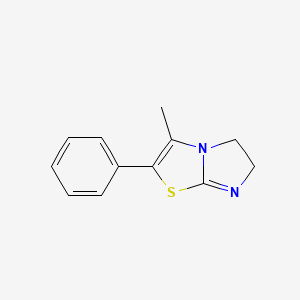
N-(1-methylpyrazol-3-yl)-1-phenylcyclobutane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methylpyrazol-3-yl)-1-phenylcyclobutane-1-carboxamide, also known as MPCC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPCC belongs to the class of cyclobutane carboxamides and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of N-(1-methylpyrazol-3-yl)-1-phenylcyclobutane-1-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators in the body. N-(1-methylpyrazol-3-yl)-1-phenylcyclobutane-1-carboxamide may also act on other targets in the body, such as ion channels and receptors, to produce its therapeutic effects.
Biochemical and Physiological Effects:
N-(1-methylpyrazol-3-yl)-1-phenylcyclobutane-1-carboxamide has been shown to reduce inflammation and pain in various animal models. It has also been found to reduce fever and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. N-(1-methylpyrazol-3-yl)-1-phenylcyclobutane-1-carboxamide has been shown to have a good safety profile and does not produce significant side effects in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-methylpyrazol-3-yl)-1-phenylcyclobutane-1-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and its pharmacological properties are well-characterized. N-(1-methylpyrazol-3-yl)-1-phenylcyclobutane-1-carboxamide also has a good safety profile and does not produce significant side effects in animals. However, one limitation of using N-(1-methylpyrazol-3-yl)-1-phenylcyclobutane-1-carboxamide in laboratory experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on N-(1-methylpyrazol-3-yl)-1-phenylcyclobutane-1-carboxamide. One area of interest is the development of more potent and selective inhibitors of cyclooxygenase enzymes, which may have improved therapeutic efficacy. Another area of interest is the investigation of the potential use of N-(1-methylpyrazol-3-yl)-1-phenylcyclobutane-1-carboxamide in the treatment of other neurodegenerative disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-methylpyrazol-3-yl)-1-phenylcyclobutane-1-carboxamide and its potential off-target effects.
Métodos De Síntesis
The synthesis of N-(1-methylpyrazol-3-yl)-1-phenylcyclobutane-1-carboxamide involves the reaction of 1-phenylcyclobutane-1-carboxylic acid with 1-methylpyrazole in the presence of a coupling agent. The resulting product is then purified through recrystallization to obtain N-(1-methylpyrazol-3-yl)-1-phenylcyclobutane-1-carboxamide in its pure form.
Aplicaciones Científicas De Investigación
N-(1-methylpyrazol-3-yl)-1-phenylcyclobutane-1-carboxamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. N-(1-methylpyrazol-3-yl)-1-phenylcyclobutane-1-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(1-methylpyrazol-3-yl)-1-phenylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-18-11-8-13(17-18)16-14(19)15(9-5-10-15)12-6-3-2-4-7-12/h2-4,6-8,11H,5,9-10H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIXTFOVBPCMOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2(CCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3H-Benzo[e][1,4]diazepin-5(4H)-one](/img/structure/B7519109.png)


![2-(6-Chloro-3-oxo-2,3-dihydro-4H-benzo[B][1,4]oxazin-4-YL)-N-(prop-2-YN-1-YL)acetamide](/img/structure/B7519132.png)
![4-[[2-(1,3-Benzothiazol-2-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7519142.png)
![N-{2-[(methylsulfonyl)amino]ethyl}benzenesulfonamide](/img/structure/B7519147.png)
![3-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]sulfanyl-4-(3-methoxypropyl)-1H-1,2,4-triazol-5-one](/img/structure/B7519150.png)

![3-[(4-Tert-butylphenoxy)methyl]-5-[(2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-1,2,4-triazol-4-amine](/img/structure/B7519167.png)
![2-cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione](/img/structure/B7519182.png)
![2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol](/img/structure/B7519186.png)
![N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide](/img/structure/B7519193.png)